4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one
Overview
Description
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are often chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(cyclopropylmethyl)pyridin-3(1H)-one
- 4-Amino-1-(cyclopropylmethyl)pyridin-3(1H)-one
- 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-thione
Uniqueness
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .
Biological Activity
4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyridine ring with an amino group and a cyclopropylmethyl substituent, which may influence its interactions with various biological targets.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.22 g/mol. The presence of the amino group suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological functions, making it a candidate for cognitive enhancement and neuroprotection.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. For instance, studies have shown that these compounds can modulate neurotransmitter systems, potentially enhancing cognitive functions and providing protective effects against neurodegenerative diseases. The binding affinity of these compounds at various receptors has been a focal point in understanding their mechanisms of action.
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of this compound show antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this pyridine derivative have been tested against HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells, showing promising results that suggest potential applications in cancer therapy.
Case Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced levels of amyloid-beta plaques in the brain, suggesting a mechanism involving modulation of cholinergic signaling pathways.
Case Study 2: Anticancer Activity
Another study assessed the antiproliferative activity of several derivatives against MDA-MB-231 cells. The results showed that one derivative had an IC value of 18.5 µM, indicating effective inhibition of cell proliferation compared to standard treatments like cabozantinib, which had an IC value of 21 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with other similar compounds reveals insights into how modifications affect potency and selectivity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropylmethyl group | Neuroprotective and antiproliferative activities |
5-Amino-1-(cyclopropylmethyl)-3-methylpyridin-2(1H)-one | Methyl substitution | Enhanced solubility; varied bioactivity |
3-Amino-1-methylpyridin-2(1H)-one | Methyl instead of cyclopropylmethyl | Different receptor interactions |
Properties
IUPAC Name |
4-amino-1-(cyclopropylmethyl)pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQAICWESUEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239722 | |
Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439903-14-6 | |
Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439903-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyridinone, 4-amino-1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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